molecular formula C8H8ClNO B1591783 1-(4-Chloro-6-methylpyridin-2-yl)ethanone CAS No. 339586-00-4

1-(4-Chloro-6-methylpyridin-2-yl)ethanone

Cat. No.: B1591783
CAS No.: 339586-00-4
M. Wt: 169.61 g/mol
InChI Key: NLXINSLPJMHYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-6-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 4th position and a methyl group at the 6th position of the pyridine ring, along with an ethanone group at the 2nd position. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-6-methylpyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt. This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide . Another method involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an MX aqueous solution .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6-methylpyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, sulfuric acid, and hypochlorous acid are commonly used under mild conditions.

    Cyclization Reactions: Hydrazine hydrate and dimethylacetamide are used under ethanol solvent systems.

Major Products Formed

    Electrophilic Aromatic Substitution: The major products are substituted aromatic compounds with electrophiles replacing hydrogen atoms on the ring.

    Cyclization Reactions: The major products are pyrazole derivatives.

Scientific Research Applications

1-(4-Chloro-6-methylpyridin-2-yl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, attacking the carbon atoms of the aromatic ring to form a cationic intermediate. This intermediate then undergoes further reactions to regenerate the aromatic ring and form the substitution product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-6-methylpyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, particularly in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

Properties

IUPAC Name

1-(4-chloro-6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXINSLPJMHYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594251
Record name 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339586-00-4
Record name 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chloro-6-methylpyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-6-methylpyridin-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-6-methylpyridin-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-6-methylpyridin-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-6-methylpyridin-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-6-methylpyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.